molecular formula C17H21NO2 B13409335 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol CAS No. 817165-06-3

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol

Cat. No.: B13409335
CAS No.: 817165-06-3
M. Wt: 271.35 g/mol
InChI Key: XYYWPQCIUJKCTL-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) and an amino group (-NH-) attached to an ethyl chain, which is further connected to a benzyl group substituted with a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is unique due to its combination of hydroxyl and amino functional groups, along with the presence of a benzyl group substituted with a phenyl ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

817165-06-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[2-hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol

InChI

InChI=1S/C17H21NO2/c19-11-9-18(10-12-20)14-15-5-4-8-17(13-15)16-6-2-1-3-7-16/h1-8,13,19-20H,9-12,14H2

InChI Key

XYYWPQCIUJKCTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN(CCO)CCO

Origin of Product

United States

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